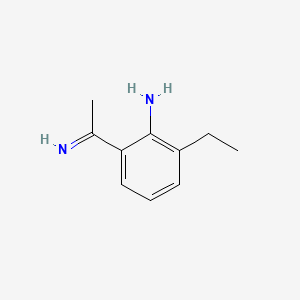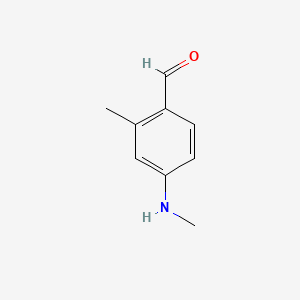
4-Nonyl Phenol-13C6 Monoethoxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonyl Phenol-13C6 Monoethoxylate is a nonionic surfactant that belongs to the family of alkylphenol ethoxylates. It is a labeled analogue of 4-Nonyl Phenol Monoethoxylate, where the phenol ring is substituted with six carbon-13 isotopes. This compound is widely used in various industrial applications, including detergents, emulsifiers, and wetting agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyl Phenol-13C6 Monoethoxylate typically involves the ethoxylation of 4-Nonyl Phenol-13C6. The reaction is carried out by reacting 4-Nonyl Phenol-13C6 with ethylene oxide under basic conditions. The reaction is usually catalyzed by an alkaline catalyst such as sodium hydroxide or potassium hydroxide. The reaction conditions include a temperature range of 120-180°C and a pressure range of 1-3 atm .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar ethoxylation process but on a larger scale. The process involves continuous feeding of 4-Nonyl Phenol-13C6 and ethylene oxide into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and filtration to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Nonyl Phenol-13C6 Monoethoxylate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phenolic group can be reduced to form hydroquinones.
Substitution: The ethoxylate group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an organic solvent such as ethanol or tetrahydrofuran.
Substitution: Common nucleophiles include halides and alkoxides. .
Major Products Formed
Scientific Research Applications
4-Nonyl Phenol-13C6 Monoethoxylate has various applications in scientific research, including:
Chemistry: Used as a reference standard for chemical identification and quantification in analytical chemistry.
Biology: Used to study the effects of endocrine disruptors on biological systems.
Medicine: Used in the development of drugs targeting estrogen receptors.
Industry: Used as a surfactant in detergents, emulsifiers, and wetting agents .
Mechanism of Action
The mechanism of action of 4-Nonyl Phenol-13C6 Monoethoxylate involves its interaction with estrogen receptors. The compound mimics the action of natural estrogens by binding to estrogen receptors, leading to the activation of estrogen-responsive genes. This can result in various biological effects, including altered gene expression and cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Nonyl Phenol Monoethoxylate: The unlabeled analogue of 4-Nonyl Phenol-13C6 Monoethoxylate.
4-Octyl Phenol Monoethoxylate: A similar compound with an octyl group instead of a nonyl group.
4-Nonyl Phenol Diethoxylate: A similar compound with two ethoxylate groups instead of one .
Uniqueness
This compound is unique due to the presence of six carbon-13 isotopes in the phenol ring. This isotopic labeling allows for the use of the compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study its structure, reaction mechanisms, and metabolic pathways .
Properties
CAS No. |
1346600-52-9 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
270.363 |
IUPAC Name |
2-(4-nonylphenoxy)ethanol |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3/i10+1,11+1,12+1,13+1,16+1,17+1 |
InChI Key |
KUXGUCNZFCVULO-BBONSKRCSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCO |
Synonyms |
2-(4-Nonylphenoxy)ethanol-13C6; 2-(p-Nonylphenoxy)ethanol-13C6; 2-(4-Nonylphenoxy)ethyl Alcohol-13C6; 2-(p-Nonylphenoxy)ethanol-13C6; 4-Nonylphenol Monoethoxylate-13C6; Ethylene Glycol Mono-p-nonylphenyl Ether-13C6; Ethylene Glycol p-Nonylphenyl Ethe |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)
![Uridine-[5',5'-D2]](/img/structure/B584041.png)



![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![L-[1-13C]xylose](/img/structure/B584054.png)
![D-[2-13C]xylose](/img/structure/B584055.png)

